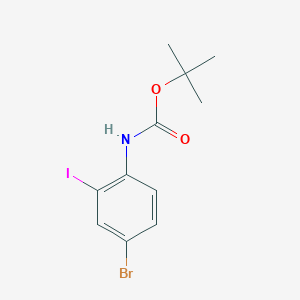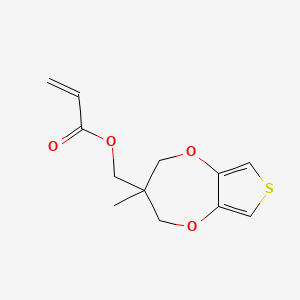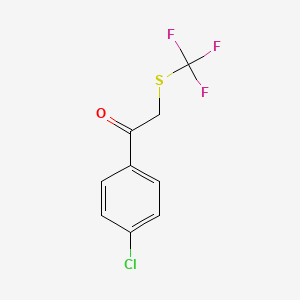
2-Bromo-4-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylphenylboronic acid pinacol ester, also known as BMPA-pinacol ester, is a versatile reagent used in organic synthesis and biochemistry. It is a boronic acid ester with a wide range of applications in lab experiments, such as Suzuki-Miyaura coupling and other transition metal-catalyzed cross-coupling reactions. BMPA-pinacol ester has also been used in the synthesis of bioactive compounds and pharmaceuticals, as well as in the preparation of fine chemicals.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
One of the most prominent applications of 2-Bromo-4-methylphenylboronic acid pinacol ester is in Suzuki–Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound acts as an organoboron reagent, which is crucial for the transmetalation step in the presence of a palladium catalyst. This process is highly valued for its mild conditions and tolerance of various functional groups, making it a versatile tool for synthesizing complex organic molecules .
Protodeboronation Studies
In the realm of protodeboronation, 2-Bromo-4-methylphenylboronic acid pinacol ester serves as a valuable substrate. Protodeboronation is a process where the boron moiety is removed from the molecule. This compound’s stability and reactivity make it suitable for studying new methodologies in protodeboronation, which can lead to the development of novel synthetic routes for organic compounds .
Chemosensor Development
The boronic acid moiety of 2-Bromo-4-methylphenylboronic acid pinacol ester is instrumental in the design of chemosensors. These sensors can detect various substances, such as glucose, in aqueous solutions. The compound’s reactivity allows for the creation of boronic acid-functionalized sensors that offer high sensitivity and selectivity .
Gene Transfection Research
This compound is also used in gene transfection studies. The boronic acid group can enhance the transfection capability, which is the process of introducing nucleic acids into cells. By incorporating boronic acid groups, researchers can improve the efficiency of gene delivery systems, which is critical for gene therapy applications .
Optical Glucose-Sensing
In the field of medical diagnostics, 2-Bromo-4-methylphenylboronic acid pinacol ester is utilized to improve optical glucose-sensing devices. The positioning of the boronic acid group within these sensors can significantly affect their performance, leading to more accurate and reliable glucose monitoring, especially for diabetic patients .
Synthesis of Boronated Compounds
Lastly, the compound finds use in the synthesis of various boronated materials, such as phosphonium salts. These materials have applications in different areas of chemistry, including as intermediates in organic synthesis and in materials science for creating novel compounds with unique properties .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The boronic ester transfers its organyl group to the palladium, which then forms a new carbon-carbon bond with the halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving 2-Bromo-4-methylphenylboronic acid pinacol ester . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the creation of a wide array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic esters are susceptible to hydrolysis, especially at physiological ph . This could potentially influence their bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This is particularly useful in the field of medicinal chemistry, where these reactions can be used to create a variety of potential therapeutic agents .
Action Environment
The action of 2-Bromo-4-methylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the stability and efficacy of these compounds can be significantly affected by the pH of their environment .
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHYZSUGVNICJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenylboronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)
